3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine
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Overview
Description
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine is a chemical compound with the molecular formula C9H19F2N3 and a molecular weight of 207.26 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a difluoroethyl group and a propan-1-amine chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine typically involves the reaction of piperazine with 2,2-difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones or carboxylic acids, while reduction may produce the corresponding amines or alcohols .
Scientific Research Applications
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperazine ring provides structural stability and facilitates the compound’s interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1-(3-Aminopropyl)-4-methylpiperazine: Similar structure but lacks the difluoroethyl group.
1,4-Bis(3-aminopropyl)piperazine: Contains two aminopropyl groups instead of one.
4-(2,2-Difluoroethyl)piperazine: Lacks the propan-1-amine chain.
Uniqueness
3-[4-(2,2-Difluoroethyl)piperazin-1-yl]propan-1-amine is unique due to the presence of both the difluoroethyl group and the propan-1-amine chain. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-[4-(2,2-difluoroethyl)piperazin-1-yl]propan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19F2N3/c10-9(11)8-14-6-4-13(5-7-14)3-1-2-12/h9H,1-8,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJSUROMEPNHNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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